

Theoretical and computational studies of N-benzylpyrimidin-5-amine

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Compound of Interest

Compound Name: *N*-benzylpyrimidin-5-amine

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **N-benzylpyrimidin-5-amine**

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] **N-benzylpyrimidin-5-amine**, a specific derivative, represents a promising yet underexplored molecule. This guide provides a comprehensive framework for the theoretical and computational characterization of **N-benzylpyrimidin-5-amine**, designed for researchers, scientists, and drug development professionals. We will detail a systematic, multi-faceted computational workflow, from fundamental quantum chemical analysis to advanced molecular simulations. This document serves as a methodological blueprint, explaining the causality behind each computational step and establishing a self-validating system for in-silico drug discovery.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a heterocyclic aromatic compound, is a vital pharmacophore in drug discovery.[1] Its derivatives are integral to a multitude of approved drugs, primarily due to their ability to mimic biological nucleobases and engage in various biological interactions. The diverse pharmacological profiles of pyrimidine-based compounds, ranging from kinase inhibitors in

oncology to antiviral agents, underscore the scaffold's versatility.[1][3] N-benzylpyrimidine derivatives, in particular, have been identified as potent inhibitors of key cellular targets such as histone deacetylases (HDACs) and USP1/UAF1 deubiquitinase, highlighting their potential in cancer therapy.[2][4]

This guide focuses on **N-benzylpyrimidin-5-amine**, outlining a robust computational strategy to elucidate its structural, electronic, and pharmacokinetic properties, and to predict its potential biological targets. By following this framework, researchers can generate a comprehensive in-silico profile to guide subsequent experimental validation and optimization.

Part I: Foundational Quantum Chemical Analysis

The initial step in characterizing a novel compound is to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing accurate insights into molecular geometry, electronic distribution, and reactivity.[5]

Geometric Optimization and Vibrational Analysis

A prerequisite for all computational studies is an accurate three-dimensional structure of the molecule. The geometry of **N-benzylpyrimidin-5-amine** should be optimized to find its lowest energy conformation.

Experimental Protocol: DFT Geometry Optimization

- **Structure Drawing:** Draw the 2D structure of **N-benzylpyrimidin-5-amine** using chemical drawing software like ChemDraw and convert it to a 3D structure.
- **Pre-optimization:** Perform an initial geometry optimization using a computationally less expensive method, such as the MMFF94 force field.
- **DFT Calculation:**
 - **Software:** Use a quantum chemistry package like Gaussian, ORCA, or Spartan.
 - **Method:** Employ the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

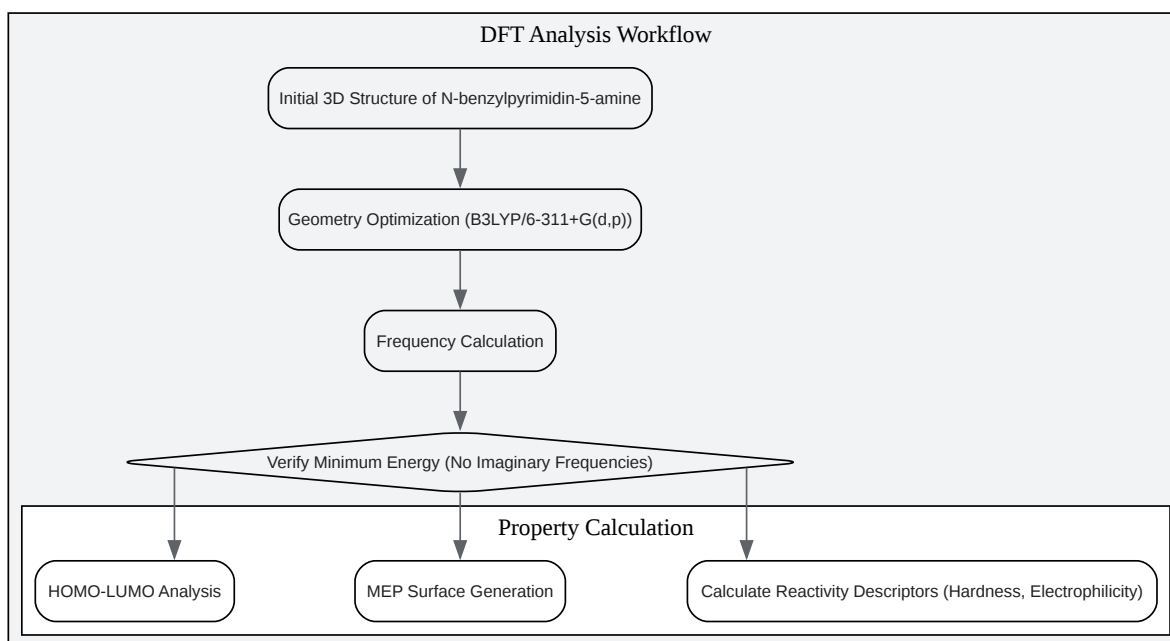
- Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended for a good balance of accuracy and computational cost.^[5]
- Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational spectrum (IR, Raman), which can be compared with experimental data for structural validation.

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of a molecule is key to predicting its reactivity and interaction with biological macromolecules.

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.^[5]
- Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which are critical for predicting non-covalent interactions like hydrogen bonding.

Workflow for Quantum Chemical Analysis



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Caption: Workflow for DFT-based quantum chemical analysis.

Part II: In-Silico Pharmacokinetics and Drug-Likeness

Before committing resources to synthesis and in-vitro testing, it is essential to evaluate the potential of a compound to become a viable drug. Computational methods provide a rapid assessment of a molecule's drug-like properties and its likely pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Drug-Likeness Assessment

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.

Lipinski's Rule of Five Parameter	Guideline	Calculated Value for N-benzylpyrimidin-5-amine
Molecular Weight (MW)	≤ 500 Da	(Value to be calculated)
LogP (Octanol-water partition coefficient)	≤ 5	(Value to be calculated)
Hydrogen Bond Donors (HBD)	≤ 5	(Value to be calculated)
Hydrogen Bond Acceptors (HBA)	≤ 10	(Value to be calculated)

These values would be calculated using cheminformatics software like SwissADME, PaDEL-Descriptor, or similar tools.[\[1\]](#)

ADMET Prediction

A favorable ADMET profile is crucial for a successful drug candidate. Various computational models can predict these properties.

Experimental Protocol: ADMET Prediction

- Platform Selection: Utilize web-based servers like SwissADME, pkCSM, or admetSAR.
- Input: Submit the simplified molecular-input line-entry system (SMILES) string or the 3D structure of **N-benzylpyrimidin-5-amine**.
- Analysis: Analyze the output for key parameters, including:
 - Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
 - Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

- Excretion: Total clearance.
- Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

Predicted ADMET Property	Predicted Outcome	Significance
Absorption		
Human Intestinal Absorption	High/Low	Predicts oral bioavailability.
Distribution		
BBB Permeant	Yes/No	Indicates potential for CNS effects.
Metabolism		
CYP2D6 Inhibitor	Yes/No	Risk of drug-drug interactions.
Toxicity		
AMES Mutagenicity	Positive/Negative	Potential to be a carcinogen.
hERG I Inhibition	Yes/No	Risk of cardiac arrhythmia.

This table summarizes the types of data to be generated from ADMET prediction tools.

Part III: Target Identification and Interaction Modeling

The therapeutic effect of a drug is mediated by its interaction with a specific biological target, typically a protein. Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing these interactions.

Hypothetical Target Selection

Given that pyrimidine derivatives are known to be potent kinase inhibitors, we can hypothesize that **N-benzylpyrimidin-5-amine** may target protein kinases involved in cancer progression.^[3] For instance, Focal Adhesion Kinase (FAK) is a validated target in various cancers and has been successfully targeted by pyrimidine-based inhibitors.^[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The result is a binding pose and a scoring function that estimates the binding affinity.

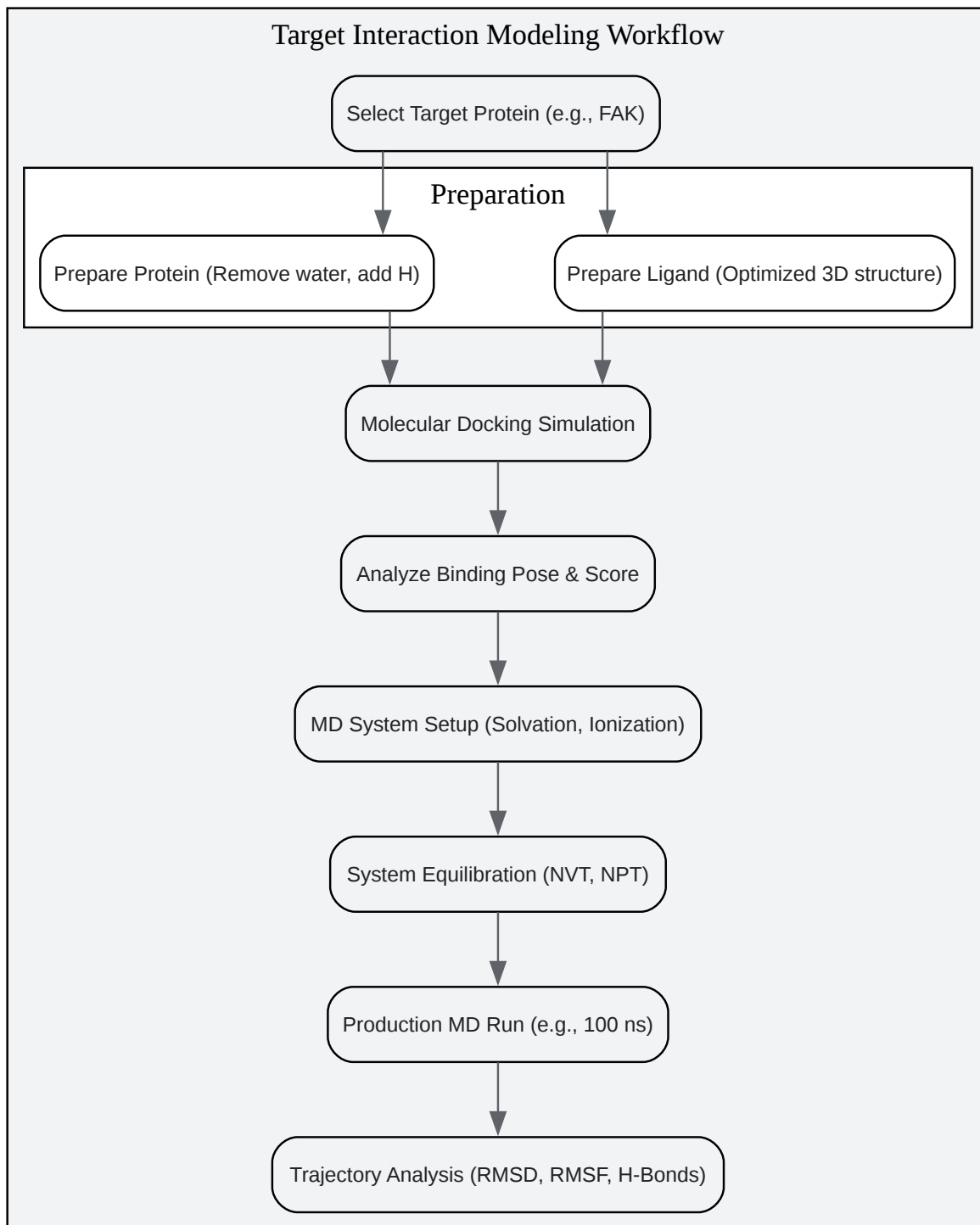
Experimental Protocol: Molecular Docking

- Protein Preparation:
 - Download the crystal structure of the target protein (e.g., FAK, PDB ID: 6I8Z) from the Protein Data Bank.
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges (e.g., using the Gasteiger method).
- Ligand Preparation:
 - Use the DFT-optimized 3D structure of **N-benzylpyrimidin-5-amine**.
 - Assign rotatable bonds and merge non-polar hydrogens.
- Docking Simulation:
 - Software: Use AutoDock, Glide, or GOLD.
 - Grid Box Definition: Define a grid box that encompasses the active site of the protein, typically based on the position of a known co-crystallized inhibitor.
 - Algorithm: Run the docking simulation using a genetic algorithm or other search algorithm to explore conformational space.
- Analysis:
 - Analyze the resulting poses based on their docking scores (e.g., binding energy in kcal/mol).
 - Visualize the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic interactions) with active site residues, such as Cys502 and Leu553 in FAK.[\[3\]](#)

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.

Workflow for Molecular Docking and MD Simulation



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Caption: Workflow for molecular docking and subsequent MD simulation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, multi-step computational workflow for the in-depth characterization of **N-benzylpyrimidin-5-amine**. By integrating quantum mechanics, cheminformatics, and molecular simulation, this framework allows for a thorough pre-synthesis evaluation of the molecule's potential as a drug candidate. The theoretical data generated—from electronic properties and ADMET profiles to specific protein-ligand interactions—provides a strong foundation for hypothesis-driven experimental work. The insights gained can guide medicinal chemists in prioritizing synthetic targets and designing derivatives with improved potency and pharmacokinetic properties, ultimately accelerating the drug discovery process.

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